-Butyl-3-methylpyridinium bromide (BMPyBr) is an ionic liquid, a type of salt in which the ions are not bound to a specific crystal lattice but are free to move around. This unique property gives ionic liquids several advantages in scientific research, including:
Due to its unique properties, BMPyBr has been explored as a catalyst or catalyst precursor in various reactions, including:
Beyond its role in catalysis, BMPyBr has been explored in other areas of scientific research, including:
1-Butyl-3-methylpyridinium bromide is an ionic liquid with the chemical formula CHBrN and a molecular weight of approximately 230.14 g/mol. It is characterized by a pyridinium ring substituted with both a butyl group and a methyl group at the 3-position. This compound appears as a white to light yellow solid and is known for its solubility in water and organic solvents, which makes it suitable for various applications in chemistry and materials science .
Several methods exist for synthesizing 1-butyl-3-methylpyridinium bromide. The most common approach involves the alkylation of 3-methylpyridine with butyl bromide under basic conditions. The reaction typically proceeds as follows:
This synthesis can be carried out in various solvents, including water or organic solvents, depending on the desired purity and yield .
1-Butyl-3-methylpyridinium bromide has diverse applications across multiple fields:
Studies have explored the interactions between 1-butyl-3-methylpyridinium bromide and other materials, particularly zeolites. The ionic liquid modifies the zeolite's surface properties, enhancing its catalytic performance for carbohydrate conversions. Techniques such as X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) have been employed to analyze these interactions, revealing significant changes in electronic density at the zeolite's active sites due to the presence of the ionic liquid .
1-Butyl-3-methylpyridinium bromide shares structural similarities with several other pyridinium-based ionic liquids. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Butyl-4-methylpyridinium bromide | 26576-85-2 | 0.93 |
| 1-Hexadecylpyridin-1-ium chloride | 123-03-5 | 0.83 |
| 1-Dodecylpyridin-1-ium bromide | 104-73-4 | 0.87 |
| 1,1'-Diheptyl-[4,4'-bipyridine]-1,1'-diium bromide | 6159-05-3 | 0.88 |
The uniqueness of 1-butyl-3-methylpyridinium bromide lies in its specific combination of alkyl chain length and substitution pattern on the pyridine ring, which influences its solubility properties and catalytic behavior compared to these similar compounds .
The development of 1-butyl-3-methylpyridinium bromide aligns with broader advancements in ionic liquid (IL) chemistry. Early ILs, such as ethylammonium nitrate (melting point 12°C), emerged in the early 20th century, but pyridinium-based ILs gained prominence in the 1970s–1980s with the introduction of alkyl-substituted cations. The synthesis of 1-butyl-3-methylpyridinium bromide reflects modern trends in functionalizing pyridinium cations to tailor physicochemical properties. While specific historical records for this compound are sparse, its synthesis likely draws from established alkylation methods for pyridinium salts, such as reacting pyridine derivatives with alkyl halides under controlled conditions.
1-Butyl-3-methylpyridinium bromide belongs to the pyridinium class of ILs, characterized by a pyridine ring with quaternary nitrogen and alkyl substituents. Unlike imidazolium ILs (e.g., 1-butyl-3-methylimidazolium bromide), pyridinium ILs lack a ring nitrogen, altering electronic effects and intermolecular interactions. Key structural features include:
This structure positions it as a versatile solvent and electrolyte, with applications in catalysis and energy storage.
Pyridinium ILs, including 1-butyl-3-methylpyridinium bromide, offer sustainable alternatives to traditional solvents. Their advantages include:
1-Butyl-3-methylpyridinium bromide differs from simpler pyridinium salts (e.g., butylpyridinium bromide) in its methyl substituent, which enhances steric effects and modifies solvation properties. Comparative studies reveal:
1-Butyl-3-methylpyridinium Bromide exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as a crystalline powder to crystal form, with coloration ranging from white to light yellow to light orange [1] [2] [3] [4] [5]. The variation in color may depend on purity levels, storage conditions, and the specific preparation method employed. Commercial samples are commonly supplied as a fine crystalline powder that can be easily handled and measured for laboratory applications.
The melting point of 1-Butyl-3-methylpyridinium Bromide is 79°C [6], which places it in the category of room-temperature ionic liquids when considering its relatively low melting point compared to traditional inorganic salts. The compound demonstrates thermal stability under proper storage conditions [1] [2] [3], though specific decomposition temperatures were not available in the surveyed literature. This thermal behavior is characteristic of pyridinium-based ionic liquids, which typically exhibit lower melting points due to the bulky organic cation that disrupts crystalline packing.
Specific density measurements for 1-Butyl-3-methylpyridinium Bromide were not available in the current literature sources. This represents a gap in the available physical property data for this compound. Density values are important for volumetric calculations and solution preparation, suggesting a need for experimental determination of this property. Related pyridinium compounds typically exhibit densities in the range of 1.1-1.3 g/cm³, but specific values for the bromide salt require direct measurement.
Direct viscosity measurements for 1-Butyl-3-methylpyridinium Bromide were not found in the available literature. However, for comparative purposes, the closely related 1-Butyl-3-methylpyridinium tetrafluoroborate exhibits a viscosity of 176 cP at 25°C [7]. The bromide salt would likely exhibit different viscosity characteristics due to the different anion, but specific measurements are needed to establish these properties. Viscosity is particularly important for applications involving fluid handling and mass transfer operations.
1-Butyl-3-methylpyridinium Bromide demonstrates soluble behavior in water [1] [2] [3], which is expected given its ionic liquid nature. The solubility profile in organic solvents varies significantly depending on solvent polarity [8] [9]. The compound shows general solubility in polar solvents [8] [10], consistent with the behavior of ionic liquids that can interact effectively with polar molecules through ion-dipole interactions.
Conversely, the compound exhibits limited solubility in non-polar solvents [8] [11], which aligns with the fundamental principle that ionic compounds require polar environments for dissolution. This selective solubility pattern makes the compound useful for extraction processes and biphasic reaction systems where solvent polarity can be used to control the distribution of the ionic liquid.
| Solvent Type | Solubility Behavior | Mechanism |
|---|---|---|
| Water | Highly soluble | Ion-dipole interactions |
| Polar organic solvents | Generally soluble | Dipole-ion interactions |
| Non-polar solvents | Limited solubility | Weak van der Waals forces |
1-Butyl-3-methylpyridinium Bromide exhibits pronounced hygroscopic behavior [1] [2] [3] [12], meaning it readily absorbs moisture from the atmospheric environment. This property requires careful storage protocols to maintain compound integrity and prevent degradation. The hygroscopic nature stems from the ionic character of the compound, where water molecules can coordinate with both the cation and anion through hydrogen bonding and electrostatic interactions.
Storage requirements include maintaining the compound under inert gas atmosphere and in cool, dark conditions (preferably below 15°C) [1] [2] [3]. The moisture sensitivity necessitates proper handling precautions to avoid exposure to humid environments [12] [13]. Users should employ dry handling techniques and ensure that storage containers are properly sealed to prevent moisture uptake that could compromise the compound's properties and purity.
While specific conductivity measurements for 1-Butyl-3-methylpyridinium Bromide were not available in the literature, the compound is expected to be conductive in solution due to its ionic nature. Ionic liquids typically exhibit high ionic conductivity, making them valuable as electrolytes in various electrochemical applications.
The electrical conductivity of ionic liquids is temperature-dependent, typically increasing with rising temperature due to enhanced ion mobility. However, specific temperature-conductivity relationships for 1-Butyl-3-methylpyridinium Bromide require experimental investigation to provide quantitative data for practical applications.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 230.15 g/mol | Fundamental for stoichiometric calculations |
| Melting Point | 79°C | Determines physical state at operating conditions |
| Hygroscopic Nature | High | Critical for storage and handling protocols |
| Water Solubility | Soluble | Important for aqueous applications |
| Thermal Stability | Stable under proper conditions | Enables elevated temperature applications |
Irritant